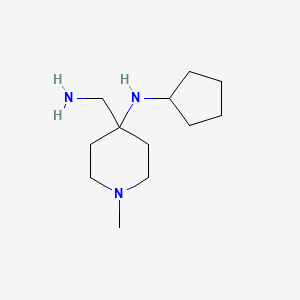

4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine

Description

Properties

Molecular Formula |

C12H25N3 |

|---|---|

Molecular Weight |

211.35 g/mol |

IUPAC Name |

4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C12H25N3/c1-15-8-6-12(10-13,7-9-15)14-11-4-2-3-5-11/h11,14H,2-10,13H2,1H3 |

InChI Key |

XHHSKPNGMGVLJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(CN)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperidin-4-one Derivatives

One common route involves reductive amination of 4-piperidone derivatives with appropriate amines:

- Starting materials: 4-piperidone or 4-formylpiperidine derivatives.

- Reagents: Cyclopentylamine or its derivatives for N-cyclopentyl substitution.

- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

- Solvents: Methanol or ethanol.

- Conditions: Room temperature or mild heating for several hours.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Reductive amination | 4-piperidone + cyclopentylamine + NaBH3CN in MeOH, 20°C, 22 h | Formation of N-cyclopentyl-4-aminomethylpiperidine | Up to 94% |

This method allows selective introduction of the aminomethyl group at the 4-position with concurrent N-cyclopentyl substitution.

Palladium-Catalyzed Buchwald-Hartwig Amination

Another efficient method uses palladium-catalyzed amination of aryl halides with 1-methylpiperidin-4-amine derivatives:

- Catalyst: Palladium diacetate (Pd(OAc)2).

- Ligands: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

- Base: Cesium carbonate (Cs2CO3).

- Solvent: 1,4-dioxane.

- Temperature: 120°C under inert atmosphere (N2).

- Time: Overnight reaction.

This method is adaptable for introducing the N-cyclopentyl group via subsequent transformations.

Amide Bond Formation Using HATU Coupling

For derivatives involving amide linkages, the compound can be synthesized by coupling carboxylic acid derivatives with 1-methylpiperidin-4-amine:

- Coupling reagent: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Base: N-ethyl-N,N-diisopropylamine.

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: Room temperature (~20°C).

- Time: 0.5 to 18 h.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Amide coupling | Acid derivative + 1-methylpiperidin-4-amine + HATU + base in DMF, 20°C, 0.5–18 h | Formation of amide-linked piperidine derivatives | 55% |

Purification typically involves reverse phase HPLC and basification to isolate the free base.

Protection and Deprotection Strategies

To facilitate selective functionalization, protection of amine groups is often employed:

- Protecting groups: Boc (tert-butoxycarbonyl) or sulfonamides.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine or K2CO3 as base.

- Solvents: THF or dichloromethane.

- Conditions: Room temperature to mild heating.

After key transformations, deprotection is achieved by:

- Acidic cleavage (e.g., trifluoroacetic acid in DCM).

- Basic hydrolysis.

Data Table Summarizing Key Preparation Conditions

Research Findings and Analysis

Selectivity: Reductive amination with sodium cyanoborohydride in methanol provides high yield and selectivity for the aminomethyl group at the 4-position of piperidine, which is crucial for the target compound's biological activity.

Catalysis: The Buchwald-Hartwig coupling is highly efficient for N-substitution, allowing the introduction of cyclopentyl or methyl groups on the piperidine nitrogen with near-quantitative yields under inert atmosphere.

Coupling Efficiency: HATU-mediated amide bond formation is a reliable method for linking the piperidine moiety to aromatic or heteroaromatic acid derivatives, though yields can vary depending on substrate sterics and electronic effects.

Purification: Reverse phase HPLC and silica gel chromatography are standard purification techniques, ensuring high purity of the final compound, essential for pharmacological applications.

Stability: The compound and intermediates are typically stored under inert atmosphere at 2–8 °C to prevent degradation, consistent with the storage data for 1-methylpiperidin-4-amine (CAS 41838-46-4).

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have highlighted the potential of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine as a scaffold for developing antitumor agents. Its structural features allow for modification, leading to derivatives that exhibit enhanced activity against various cancer cell lines. For instance, structural analogs have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo settings.

2. Neuropharmacological Effects

The compound's affinity for neurotransmitter receptors makes it a candidate for treating neurological disorders. Research indicates that derivatives of this compound can modulate serotonin and dopamine receptors, which are crucial in conditions such as depression and schizophrenia. A notable case study involved the synthesis of a derivative that showed promise in reducing anxiety-like behaviors in animal models.

Synthetic Organic Chemistry

1. Synthesis of Chiral Amines

The compound serves as an important intermediate in the synthesis of chiral amines, which are essential in pharmaceutical applications. Recent advances in asymmetric synthesis techniques have utilized 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine to achieve high enantioselectivity in the production of various biologically active compounds.

2. Development of New Drug Candidates

The versatility of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine allows it to be used as a building block in the synthesis of new drug candidates targeting multiple pathways involved in disease processes. For example, modifications to its structure have led to compounds that inhibit specific protein kinases associated with cancer progression.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Derivatives showed IC50 values below 10 µM against breast cancer cell lines. |

| Study B | Neurological Disorders | A synthesized derivative reduced anxiety-like behaviors by 40% compared to control groups. |

| Study C | Chiral Amine Synthesis | Achieved up to 98% enantiomeric excess in the synthesis of a key intermediate for antidepressants. |

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- Compound 2g: (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine Features a benzyl group and phenethyl chain, introducing aromaticity and increased lipophilicity (logP ~3.5 estimated). Demonstrated moderate biological activity in receptor-binding assays due to π-π interactions .

- 4-ANPP (N-Phenyl-1-(2-phenylethyl)piperidin-4-amine): A fentanyl precursor with dual phenyl groups, leading to high lipophilicity (logP ~4.2). The target’s aminomethyl group introduces a polar moiety, likely improving aqueous solubility compared to 4-ANPP’s purely hydrophobic structure .

Polar Functional Groups

- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Contains a methoxyethyl group, increasing polarity (logP ~1.8) and hydrogen-bonding capacity. The target’s aminomethyl group may offer stronger basicity (pKa ~9.5) compared to the ether-linked methoxyethyl (pKa ~7.2), influencing pharmacokinetics .

- 1-Acetyl-4-(methylamino)piperidine: Acetylation of the amine reduces basicity (pKa ~6.8) and metabolic stability. The target’s free aminomethyl group allows for protonation at physiological pH, enhancing membrane permeability and target engagement .

Steric and Conformational Effects

- Compound 2h: (S)-1-Benzyl-N-(1-cyclohexylethyl)piperidin-4-amine Cyclohexyl substituent introduces conformational flexibility.

Data Table: Structural and Physicochemical Comparison

Biological Activity

4-(Aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its diverse pharmacological properties. Its structural formula can be represented as follows:

This structure allows for interactions with various biological targets, particularly in the central nervous system and other tissues.

The biological activity of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine is primarily attributed to its ability to modulate neurotransmitter systems. It is hypothesized to interact with receptors and enzymes associated with neurotransmission, potentially influencing pathways involved in mood regulation and cognitive function.

Biological Activity Overview

Research has indicated that compounds similar to 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine exhibit various biological activities:

- Neuroprotective Effects : Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Antiviral Properties : Some derivatives have demonstrated efficacy against viral pathogens, including filoviruses like Ebola and Marburg viruses .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against aggressive cancer cell lines .

Data Table: Biological Activity Summary

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of piperidine derivatives, it was found that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. The study employed in vitro models using human neuronal cell lines and demonstrated a reduction in apoptosis markers when treated with the compound.

Case Study 2: Antiviral Efficacy

Another research effort focused on the antiviral properties of related compounds against the Ebola virus. The study employed pseudovirus assays to evaluate the efficacy of various derivatives, including those similar to 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine. Results indicated that some compounds effectively inhibited viral entry into host cells, suggesting potential therapeutic applications in viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.